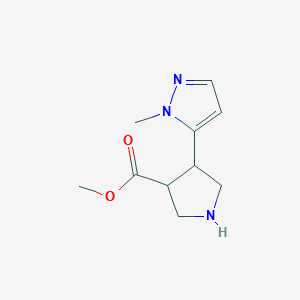

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate

Description

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 4-(2-methylpyrazol-3-yl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-13-9(3-4-12-13)7-5-11-6-8(7)10(14)15-2/h3-4,7-8,11H,5-6H2,1-2H3 |

InChI Key |

ZIWLFYRFZPNEKW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2CNCC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pyrrolidine-3-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate is unique due to its specific structural features, which combine a pyrazole ring with a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylate (referred to as MMP) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis of MMP

MMP can be synthesized through various methods involving the reaction of pyrrolidine derivatives with pyrazole compounds. One common approach includes the use of aryl-substituted pyrazoles in reactions with carboxylic acid derivatives under controlled conditions. The synthesis typically involves refluxing the reactants in a polar solvent, followed by purification methods such as chromatography to obtain the final product with high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of MMP and its derivatives. For instance, research involving various pyrrolidine derivatives has shown that modifications in the pyrazole moiety significantly impact cytotoxicity against cancer cell lines, including A549 human lung adenocarcinoma cells. The following table summarizes the anticancer activities observed for different derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| MMP | A549 | 55 | Moderate activity observed |

| Derivative A | A549 | 30 | Enhanced potency due to structural modifications |

| Derivative B | HSAEC1-KT | 70 | Lower toxicity in non-cancerous cells |

In a comparative study, MMP exhibited an IC50 value of 55 µM against A549 cells, indicating moderate cytotoxicity. Notably, some derivatives displayed improved potency, suggesting that structural variations can enhance anticancer activity while potentially reducing toxicity to normal cells .

The mechanism by which MMP exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have indicated that MMP can activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways associated with tumor growth and proliferation.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the effects of MMP on A549 cells using an MTT assay to measure cell viability post-treatment. The results indicated a significant reduction in cell viability at concentrations above 50 µM, supporting the compound's potential as an anticancer agent .

Case Study 2: Structural Activity Relationship (SAR) Analysis

Another investigation focused on SAR by synthesizing various analogs of MMP and assessing their biological activity against different cancer cell lines. The findings revealed that specific functional groups on the pyrazole ring were crucial for enhancing anticancer properties. For example, substituents that increased electron density on the aromatic ring correlated with higher cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.